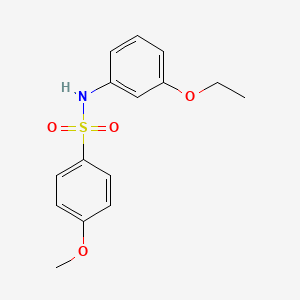
N-(3-ethoxyphenyl)-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
N-(3-ethoxyphenyl)-4-methoxybenzenesulfonamide, also known as EPM, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. EPM is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. This compound is known for its ability to inhibit carbonic anhydrase enzymes, which are involved in many physiological processes.
Wirkmechanismus
The mechanism of action of N-(3-ethoxyphenyl)-4-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. This compound binds to the active site of carbonic anhydrase II and blocks the catalytic activity of the enzyme. This results in a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the tissues. The inhibition of carbonic anhydrase II by this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Biochemical and Physiological Effects
This compound has been shown to have many biochemical and physiological effects in scientific research studies. Inhibition of carbonic anhydrase II by this compound has been shown to reduce the production of cerebrospinal fluid and intraocular pressure. This compound has also been shown to have anti-inflammatory effects in animal models of arthritis and colitis. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethoxyphenyl)-4-methoxybenzenesulfonamide has many advantages for lab experiments due to its unique properties. This compound is a potent inhibitor of carbonic anhydrase II and has been shown to have neuroprotective effects in animal models of neurological diseases. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water and requires the use of organic solvents for experimental studies. In addition, this compound has low bioavailability and may require the use of high doses for therapeutic effects.
Zukünftige Richtungen
There are many future directions for the use of N-(3-ethoxyphenyl)-4-methoxybenzenesulfonamide in scientific research. This compound has been shown to have neuroprotective effects in animal models of neurological diseases and may have potential for the treatment of these diseases in humans. In addition, this compound has been shown to have anti-inflammatory effects and may have potential for the treatment of inflammatory diseases such as arthritis and colitis. Future studies may focus on the development of new formulations of this compound that improve its solubility and bioavailability for therapeutic use.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxyphenyl)-4-methoxybenzenesulfonamide has been used in many scientific research studies due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are involved in many physiological processes such as acid-base balance, respiration, and ion transport. This compound has been shown to inhibit carbonic anhydrase II, which is found in many tissues including the brain, kidneys, and eyes.
Eigenschaften
IUPAC Name |
N-(3-ethoxyphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-20-14-6-4-5-12(11-14)16-21(17,18)15-9-7-13(19-2)8-10-15/h4-11,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHINTYLJHWSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,6-dimethoxyphenoxy)acetyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4658965.png)


![1-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4658981.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4658987.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4658994.png)
![N-(2,6-dimethylphenyl)-2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)thio]acetamide](/img/structure/B4658998.png)
![N-{5-[(dimethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4659002.png)
![1-(2,5-dimethoxyphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4659006.png)
![2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B4659014.png)
![2-(5-chloro-2-thienyl)-N-[3-(dimethylamino)propyl]-4-quinolinecarboxamide](/img/structure/B4659016.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4659034.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B4659038.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(1-phenylethyl)acetamide](/img/structure/B4659048.png)